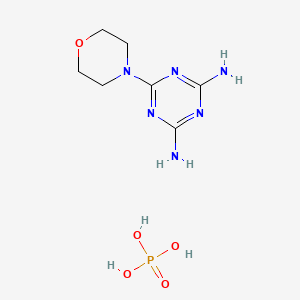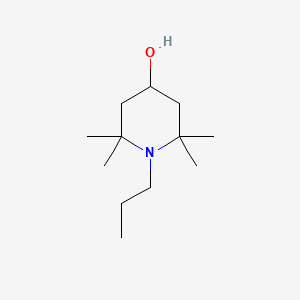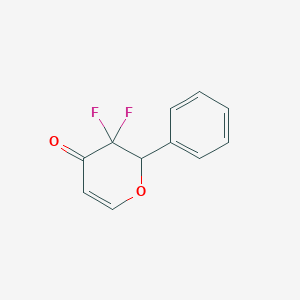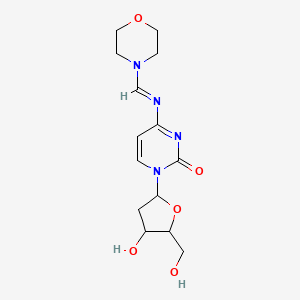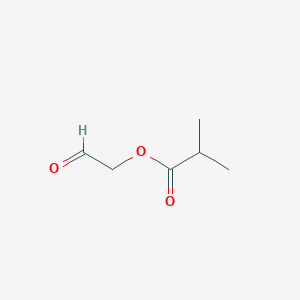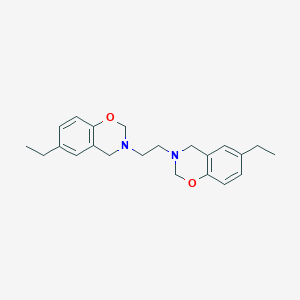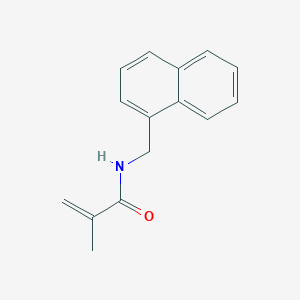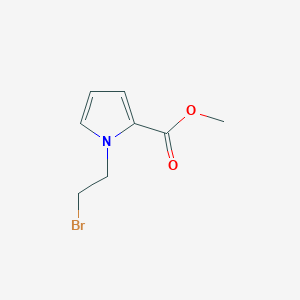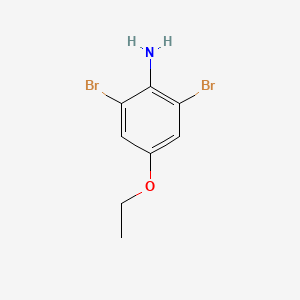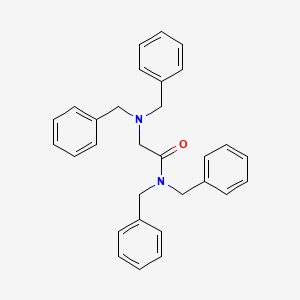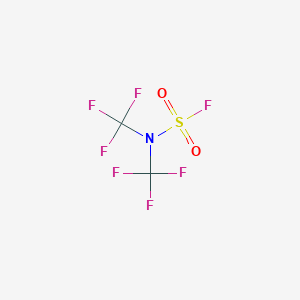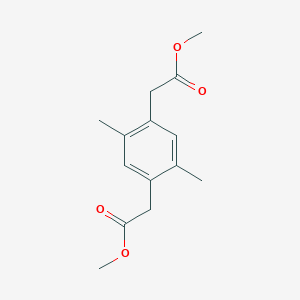
Dimethyl 2,2'-(2,5-dimethyl-1,4-phenylene)diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate is an organic compound with the molecular formula C14H18O4 It is a derivative of 1,4-benzenediacetic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate typically involves the esterification of 2,5-dimethyl-1,4-benzenediacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diacid, 2,5-dimethyl-1,4-benzenediacetic acid.
Reduction: Reduction of the ester groups can yield the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for halogenation or concentrated sulfuric acid for nitration.
Major Products
Oxidation: 2,5-Dimethyl-1,4-benzenediacetic acid.
Reduction: 2,5-Dimethyl-1,4-benzenediethanol.
Substitution: Products depend on the substituent introduced, such as 2,5-dimethyl-1,4-dinitrobenzene for nitration.
科学的研究の応用
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of new pharmaceuticals due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
作用機序
The mechanism of action of dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in biological systems. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Dimethyl 2,2’-(1,4-phenylene)diacetate
- Dimethyl 2,2’-(1,3-phenylene)diacetate
- Dimethyl 2,2’-(1,2-phenylene)diacetate
Uniqueness
Dimethyl 2,2’-(2,5-dimethyl-1,4-phenylene)diacetate is unique due to the presence of methyl groups on the aromatic ring, which can influence its reactivity and physical properties. These methyl groups can provide steric hindrance, affecting the compound’s ability to undergo certain reactions compared to its non-methylated counterparts.
特性
CAS番号 |
114609-17-5 |
|---|---|
分子式 |
C14H18O4 |
分子量 |
250.29 g/mol |
IUPAC名 |
methyl 2-[4-(2-methoxy-2-oxoethyl)-2,5-dimethylphenyl]acetate |
InChI |
InChI=1S/C14H18O4/c1-9-5-12(8-14(16)18-4)10(2)6-11(9)7-13(15)17-3/h5-6H,7-8H2,1-4H3 |
InChIキー |
DVILJBXRGGIODK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1CC(=O)OC)C)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


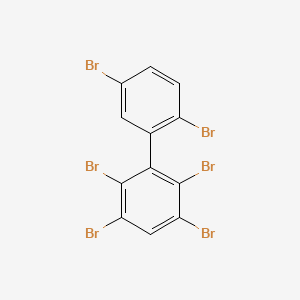
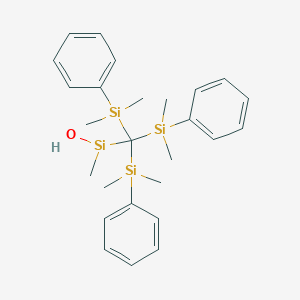
![3,3,4,4-Tetrafluoro-4-[(trifluoroethenyl)oxy]but-1-ene](/img/structure/B14289274.png)
